

# An In-depth Technical Guide to the Chemical Structure of Tetracyclohexylstannane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetracyclohexyltin

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## Introduction

Tetracyclohexylstannane, also known as **tetracyclohexyltin**, is an organometallic compound of tin. As a member of the tetraalkylstannane family, it is characterized by a central tin atom covalently bonded to four cyclohexyl groups.[1] Its sterically hindered structure influences its physical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of tetracyclohexylstannane. While this compound is not directly used as a pharmaceutical, understanding its properties is relevant for researchers in synthetic and medicinal chemistry, particularly in the context of organotin chemistry's application in catalysis and its potential toxicological implications.

## Chemical and Physical Properties

Tetracyclohexylstannane is a white solid at room temperature.[2] Its bulky cyclohexyl groups contribute to a high melting point and low solubility in polar solvents. The key chemical and physical properties are summarized in Table 1.

Property	Value	Reference
Chemical Formula	C <sub>24</sub> H <sub>44</sub> Sn	[1]
Molecular Weight	451.31 g/mol	[1]
CAS Number	1449-55-4	[1]
Appearance	White solid	[2]
Melting Point	262-264 °C	
Boiling Point	476.6 °C (predicted)	
Solubility	Insoluble in water; soluble in nonpolar organic solvents	
Density	1.25 g/cm <sup>3</sup> (predicted)	
IUPAC Name	Tetracyclohexylstannane	[1]
Synonyms	Tetracyclohexyltin, Stannane, tetracyclohexyl-	[1]

## Molecular Structure and Crystallography

The molecular structure of tetracyclohexylstannane consists of a central tin atom in a +4 oxidation state, bonded to four cyclohexyl rings. Due to the sp<sup>3</sup> hybridization of the tin atom, the molecule adopts a tetrahedral geometry. The bulky nature of the cyclohexyl groups leads to significant steric hindrance around the tin center, which can affect its reactivity and coordination chemistry.[3][4]

While a specific crystal structure for tetracyclohexylstannane is not publicly available, studies on other sterically hindered organotin compounds suggest that the Sn-C bond lengths would be in the range of 2.15-2.20 Å, and the C-Sn-C bond angles would be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric repulsion between the cyclohexyl groups.[3][4]

## Synthesis of Tetracyclohexylstannane

The most common and effective method for the synthesis of tetracyclohexylstannane is the reaction of a cyclohexyl Grignard reagent with tin(IV) chloride. This method is widely applicable for the preparation of tetraalkyl- and tetraarylstannanes.

## Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of similar organotin compounds, such as tricyclohexyltin chloride.<sup>[5]</sup>

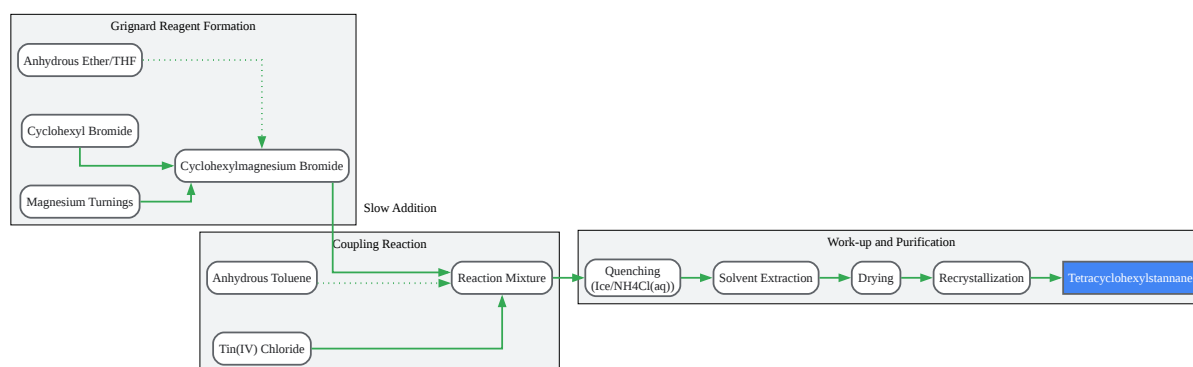
Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Cyclohexyl bromide
- Tin(IV) chloride ( $\text{SnCl}_4$ )
- Anhydrous toluene or xylene
- Hydrochloric acid (aqueous solution)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Preparation of the Grignard Reagent:
  - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
  - Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
  - Add a small crystal of iodine to initiate the reaction.

- Slowly add a solution of cyclohexyl bromide in anhydrous ether or THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (cyclohexylmagnesium bromide).
- Reaction with Tin(IV) Chloride:
  - In a separate, dry, three-necked flask, prepare a solution of tin(IV) chloride in an anhydrous solvent such as toluene or xylene. Cool the solution in an ice bath.
  - Slowly add the prepared Grignard reagent to the tin(IV) chloride solution via a cannula or dropping funnel with vigorous stirring. The molar ratio of Grignard reagent to  $\text{SnCl}_4$  should be at least 4:1.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
- Work-up and Purification:
  - Cool the reaction mixture to room temperature and then carefully quench it by slow addition to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
  - Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene.
  - Combine the organic extracts and wash them with water and then brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter the drying agent and remove the solvent under reduced pressure to yield the crude tetracyclohexylstannane.
  - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethanol mixture.



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**Caption:** Synthesis workflow for tetracyclohexylstannane.

## Spectroscopic Characterization

While a complete set of experimental spectra for tetracyclohexylstannane is not readily available in the public domain, its spectroscopic features can be predicted based on the known data for similar organotin and cyclohexyl-containing compounds.<sup>[6][7][8]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR: The <sup>1</sup>H NMR spectrum is expected to be complex due to the overlapping signals of the cyclohexyl protons. The signals would appear in the upfield region, typically between 1.0

and 2.0 ppm. The protons on the carbon directly attached to the tin atom ( $\alpha$ -protons) would likely appear as a multiplet at the downfield end of this region.

$^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum would show distinct signals for the different carbon atoms of the cyclohexyl ring. The carbon atom directly bonded to the tin (C1) would be the most deshielded.

Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts:

Atom	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
C1-H ( $\alpha$ )	1.5 - 1.8 (m)	30 - 35
C2,6-H ( $\beta$ )	1.7 - 2.0 (m)	32 - 37
C3,5-H ( $\gamma$ )	1.2 - 1.5 (m)	27 - 32
C4-H ( $\delta$ )	1.0 - 1.3 (m)	26 - 30

Note: These are estimated values based on data for similar compounds. 'm' denotes a multiplet.

## Infrared (IR) Spectroscopy

The IR spectrum of tetracyclohexylstannane would be dominated by the vibrational modes of the cyclohexyl groups.

Characteristic IR Absorption Bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Intensity
2920 - 2850	C-H stretch (cyclohexyl)	Strong
1450	$\text{CH}_2$ scissoring	Medium
550 - 450	Sn-C stretch	Medium-Weak

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of tetracyclohexylstannane would likely show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight. However, due to the relatively weak Sn-C bond, significant fragmentation is expected.

Predicted Mass Spectrometry Fragmentation Pattern:

m/z	Fragment	Description
452	$[C_{24}H_{44}^{120}Sn]^+$	Molecular ion
369	$[(C_6H_{11})_3Sn]^+$	Loss of one cyclohexyl radical
287	$[(C_6H_{11})_2SnH]^+$	Loss of two cyclohexyl groups and rearrangement
205	$[(C_6H_{11})SnH_2]^+$	Loss of three cyclohexyl groups and rearrangement
83	$[C_6H_{11}]^+$	Cyclohexyl cation

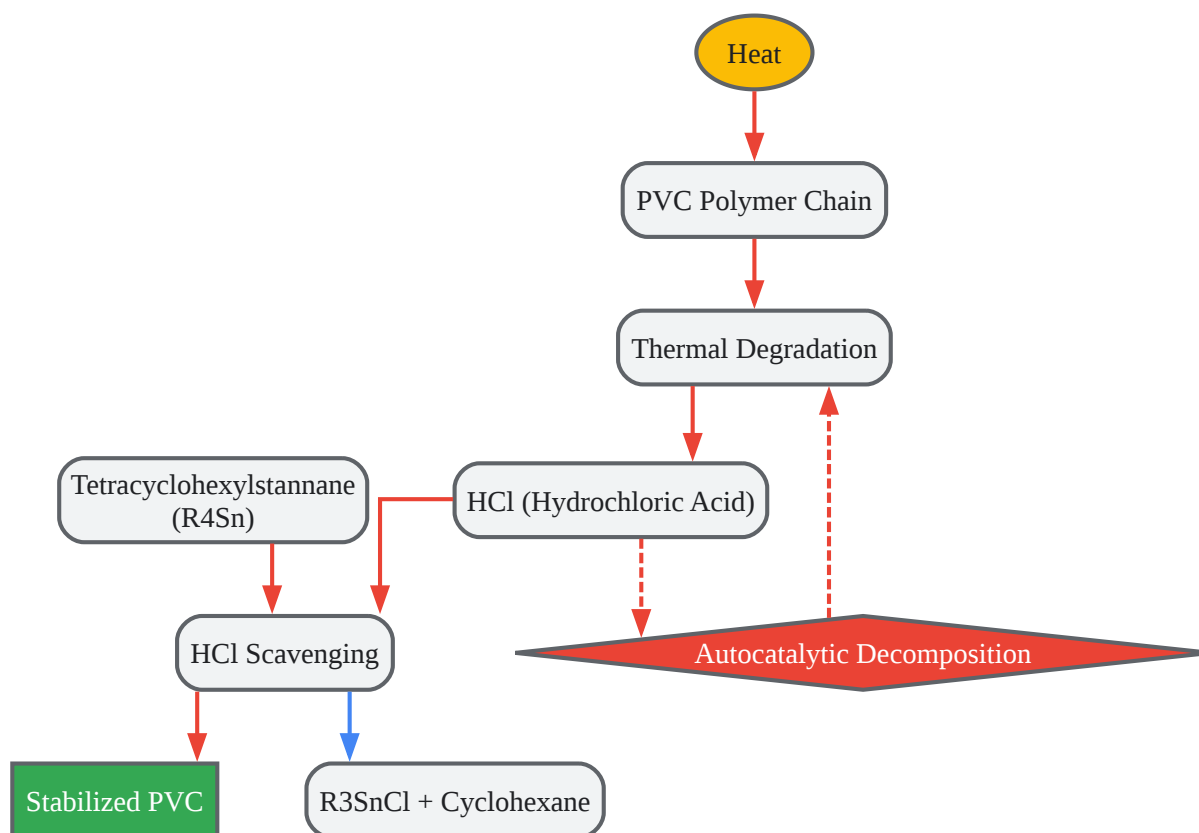
## Applications and Relevance in Research

### Reagent in Organic Synthesis

While specific applications of tetracyclohexylstannane are not extensively documented, tetraalkylstannanes are important reagents in organic synthesis, most notably in the Stille cross-coupling reaction for the formation of carbon-carbon bonds. In these reactions, one of the alkyl groups from the tin reagent is transferred to an organic halide or triflate, catalyzed by a palladium complex. The bulky cyclohexyl groups in tetracyclohexylstannane would likely have a low migratory aptitude, making it potentially useful as a "dummy" ligand carrier in reactions where a more valuable group is to be transferred from a mixed organostannane.

### PVC Stabilizer

Organotin compounds, including tetraalkyltins, are widely used as heat stabilizers for polyvinyl chloride (PVC).<sup>[9][10][11][12][13]</sup> They function by scavenging HCl that is released during the thermal degradation of PVC, thereby preventing autocatalytic decomposition of the polymer.<sup>[13]</sup> Although less common than organotin carboxylates or mercaptides for this purpose, tetraalkylstannanes can contribute to the thermal stability of PVC.



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**Caption:** Mechanism of PVC stabilization by tetracyclohexylstannane.

## Safety and Handling

Organotin compounds are known for their toxicity, which varies depending on the number and nature of the organic substituents. Tetraalkyltins are generally less toxic than trialkyltin compounds. However, tetracyclohexylstannane should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses). It is harmful if swallowed or inhaled and can cause skin irritation.

## Conclusion



Tetracyclohexylstannane is a sterically hindered organotin compound with a tetrahedral structure. While specific experimental data for this molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its synthesis is achievable through standard organometallic procedures, and it holds potential, though underexplored, applications in organic synthesis and polymer chemistry. For researchers in drug development, the study of such organometallic compounds provides insights into the broader field of organotin chemistry, which has implications for both synthetic methodology and toxicology.

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## References

- 1. Tetracyclohexylstannane | C<sub>24</sub>H<sub>44</sub>Sn | CID 74056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. New sterically hindered tin(IV) siloxane precursors to tinsilicate materials: synthesis, spectral, structural and photocatalytic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sterically hindered organotin compounds. Part 3. The reaction between di-tert-butyltin oxide and organoboronic acids - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]
- 6. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses, structures, and <sup>1</sup>H, <sup>13</sup>C{<sup>1</sup>H} and <sup>119</sup>Sn{<sup>1</sup>H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. News - What is methyl tin stabilizer? [pvcstabilizer.com]

- 10. incachem.com [incachem.com]
- 11. baerlocher.com [baerlocher.com]
- 12. baerlocher.com [baerlocher.com]
- 13. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Tetracyclohexylstannane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073449#chemical-structure-of-tetracyclohexylstannane]

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